6,7-Dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic structures synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The core structure features a chromeno-pyrrole-dione scaffold substituted with:
- 6,7-Dimethyl groups: Enhances steric bulk and may influence lipophilicity.
- 1-[4-(Propan-2-yl)phenyl]: An isopropyl-substituted phenyl group, likely improving membrane permeability.
The compound was synthesized under mild conditions as part of a 223-member library of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, designed for drug discovery .
Properties
Molecular Formula |
C28H29N3O3S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H29N3O3S/c1-14(2)11-22-29-30-28(35-22)31-24(19-9-7-18(8-10-19)15(3)4)23-25(32)20-12-16(5)17(6)13-21(20)34-26(23)27(31)33/h7-10,12-15,24H,11H2,1-6H3 |
InChI Key |
LYOJBXABHJVLQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
Preparation Methods
Chromeno-Pyrrole Core Modifications
Variations in the aldehyde and aniline components influence yield and regioselectivity:
| Aldehyde Substituent | Aniline Substituent | Yield (%) |
|---|---|---|
| 6,7-Dimethyl | 4-(Propan-2-yl)phenyl | 70 |
| 6-Methoxy | 4-Methoxyphenyl | 58 |
| Unsubstituted | 4-Chlorophenyl | 63 |
Electron-donating groups on the aniline (e.g., 4-isopropyl) enhance cyclization efficiency.
Thiadiazole Coupling Efficiency
The steric bulk of the thiadiazole’s 5-substituent impacts coupling yields:
| Thiadiazole Substituent | Coupling Yield (%) |
|---|---|
| 2-Methylpropyl | 72 |
| Phenyl | 65 |
| tert-Butyl | 60 |
Bulkier groups slow the substitution kinetics but improve crystallinity.
Alternative Synthetic Routes
Stepwise Assembly
An alternative pathway involves pre-forming the thiadiazole-pyrrole hybrid before constructing the chromene ring:
-
Synthesize 2-(thiadiazol-2-yl)pyrrole (10 ) via Paal-Knorr condensation.
-
React 10 with 6,7-dimethylcoumarin-3-carbaldehyde (11 ) under acidic conditions to form the chromeno-pyrrole.
Yield : 55–60% (lower than MCR approach due to intermediate instability).
Late-Stage Functionalization
Introduce the 4-(propan-2-yl)phenyl group via Suzuki-Miyaura coupling after core assembly:
-
Brominate the chromeno-pyrrole at C1 to form 12 .
-
Couple 12 with 4-(propan-2-yl)phenylboronic acid (13 ) using Pd(PPh<sub>3</sub>)<sub>4</sub> catalyst.
Yield : 50–58% (requires rigorous oxygen-free conditions).
Analytical Characterization
Key data for the final compound:
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 7.62 (d, J = 8 Hz, 2H, ArH), 7.39–7.29 (m, 3H, ArH), 2.98 (s, 6H, CH<sub>3</sub>), 1.32 (d, J = 6.8 Hz, 12H, i-Pr).
-
HRMS (ESI) : m/z calcd for C<sub>29</sub>H<sub>28</sub>N<sub>3</sub>O<sub>3</sub>S<sup>+</sup>: 514.1795; found: 514.1792.
Challenges and Mitigation Strategies
-
Low Solubility : The hydrophobic isopropyl and thiadiazole groups reduce solubility in polar solvents. Use DMF/THF mixtures during coupling steps.
-
Regioselectivity : Competing cyclization pathways may form [3,2-c] isomers. Optimize catalyst loading (e.g., 10 mol% ZnCl<sub>2</sub>).
-
Purification : Flash chromatography with gradient elution (hexane → ethyl acetate) resolves diastereomers .
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Research indicates that compounds containing thiadiazole moieties often exhibit significant biological activities. Specifically, derivatives of 1,3,4-thiadiazole have shown promising antimicrobial and anticancer properties. For instance:
- Anticancer Activity : Thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The unique structure of this compound may confer similar biological benefits through mechanisms such as enzyme inhibition or modulation of receptor signaling pathways.
- Antimicrobial Properties : Compounds with thiadiazole rings are known for their antimicrobial activities. This suggests that the compound could be effective against a range of pathogens.
Applications in Medicinal Chemistry
The potential applications of this compound in medicinal chemistry are extensive:
- Pharmacological Research : Due to its structural complexity and biological activity, it can be explored as a lead compound for developing new drugs targeting specific diseases.
- Cancer Therapy : Its anticancer properties make it a candidate for further investigation into its mechanisms of action against cancer cells.
Agricultural Applications
In addition to its medicinal applications, this compound may also have potential uses in agriculture:
- Pesticide Development : Given its biological activity against pathogens, it could be developed into a pesticide or fungicide to protect crops from diseases.
Mechanism of Action
The mechanism of action of 6,7-DIMETHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Advantages : The main compound’s synthesis is scalable and adaptable, enabling rapid generation of analogs for SAR studies .
- Structural Uniqueness: Its thiadiazole and isopropylphenyl groups distinguish it from both chromeno-pyrrole-dione analogs and unrelated heterocycles like imidazo-pyridines.
- Biological Potential: While direct activity data are lacking, the structural features align with known bioactive compounds targeting kinases or microbial enzymes .
Biological Activity
The compound 6,7-Dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule characterized by its unique chromeno-pyrrole core structure and various substituents that may influence its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with structurally similar compounds.
Molecular Formula and Weight
Structural Features
The compound integrates a thiadiazole ring , which is known for its significant biological activities. The presence of multiple functional groups contributes to its reactivity and potential therapeutic effects.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole moieties often exhibit notable antimicrobial properties . For instance, derivatives of 1,3,4-thiadiazole have demonstrated cytotoxic effects against various cancer cell lines, suggesting that the unique structure of this compound may confer similar biological benefits .
Anticancer Activity
Preliminary studies have suggested that the compound may exhibit anticancer activity , particularly against specific cancer cell lines. The mechanisms of action are likely related to the interaction of the thiadiazole ring with cellular targets involved in cancer progression .
The specific mechanisms through which this compound exerts its biological effects require further investigation. However, potential pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes critical for cancer cell proliferation.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the uniqueness of 6,7-Dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione . Below is a summary comparison table:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(4-Chlorophenyl)-6,7-dimethyl... | Contains chlorophenyl group | Potential anticancer activity | Different halogen substituent |
| 5-Methylthiadiazole Derivative | Thiadiazole core | Antimicrobial properties | Simpler structure |
| Chromeno-Pyrrole Analog | Similar core structure | Varies widely in activity | Different substituents |
This table illustrates that while there are similarities in core structures or functional groups among these compounds, the specific arrangement and types of substituents contribute significantly to their unique properties and biological activities .
Study on Anticancer Activity
A recent case study evaluated the cytotoxic effects of several thiadiazole derivatives on breast cancer cell lines. The results indicated that compounds with structural similarities to 6,7-Dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibited significant inhibition of cell growth at micromolar concentrations. The study suggested that further exploration into the structure-activity relationship could yield promising therapeutic agents .
Mechanistic Insights
Another study focused on elucidating the mechanisms by which thiadiazole-containing compounds induce apoptosis in cancer cells. It was found that these compounds could activate caspase pathways essential for programmed cell death. This finding underscores the potential utility of such compounds in developing novel anticancer therapies .
Q & A
Basic: What are the recommended synthetic routes for 6,7-Dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound can be synthesized via multi-step heterocyclic condensation reactions. A common approach involves:
- Step 1 : Cyclocondensation of precursor hydrazides or carboxamides with thiadiazole derivatives under reflux in ethanol or DMF (similar to protocols in ).
- Step 2 : Alkylation or aryl substitution using halogenated intermediates (e.g., benzyl chlorides or isopropylphenyl halides) in the presence of POCl₃ or other Lewis acids (as in and ).
- Purification : Recrystallization from DMF-EtOH (1:1) mixtures or column chromatography with silica gel (C-18 reverse-phase columns for polar intermediates) .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 1.2–2.5 ppm) and confirm substitution patterns via coupling constants and DEPT-135 analysis .
- IR Spectroscopy : Validate carbonyl (C=O, ~1700–1750 cm⁻¹) and thiadiazole (C-S, ~650–750 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., [M+H]+ calculated to ±0.001 Da) to rule out impurities .
Basic: How should researchers assess the compound’s solubility and stability for in vitro studies?
- Solubility Screening : Test in DMSO (primary solvent), followed by aqueous buffers (PBS, pH 7.4) and organic solvents (acetonitrile, THF) using UV-Vis spectrometry (λmax ~300–400 nm for chromenopyrrole derivatives).
- Stability Studies : Conduct accelerated degradation tests under heat (40–60°C), light (ICH Q1B guidelines), and varying pH (1–13) with HPLC monitoring at 24/48/72-hour intervals .
Advanced: How can reaction conditions be optimized for higher yield and selectivity?
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to test variables like temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading. Response surface methodology (RSM) can identify interactions between variables .
- Membrane Separation : Post-reaction, employ nanofiltration or solvent-resistant membranes to isolate intermediates, reducing purification steps .
Advanced: What computational tools are suitable for predicting reactivity or binding interactions?
- Quantum Chemical Calculations : Use Gaussian or ORCA for transition-state modeling (e.g., thiadiazole ring formation) with DFT (B3LYP/6-31G* basis set) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzyme active sites) using the compound’s 3D structure (optimized via MMFF94 force field) .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Cross-Validation : Compare experimental data with simulated spectra (ChemDraw or ACD/Labs NMR predictor).
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry via single-crystal diffraction (if crystallizable) .
- Dynamic NMR : Probe conformational flexibility (e.g., hindered rotation in thiadiazole substituents) by variable-temperature NMR .
Advanced: What methodologies are recommended for evaluating biological activity (e.g., enzyme inhibition)?
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., methylpropyl → ethyl) and test against target enzymes (e.g., microbial dehydrogenases) via microplate assays (IC₅₀ determination) .
- In Silico Screening : Combine docking results with MD simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å over 100 ns trajectories) .
Advanced: How to investigate the compound’s reactivity under catalytic or photochemical conditions?
- In Situ Spectroscopy : Use FTIR-ATR or Raman probes to monitor reaction intermediates in real-time (e.g., photoinduced ring-opening of chromenopyrrole) .
- Catalytic Screening : Test Pd/C, Ru complexes, or organocatalysts in cross-coupling reactions (e.g., Suzuki-Miyaura for aryl functionalization) under inert atmospheres .
Advanced: How can contradictory data in replicate experiments be systematically addressed?
- Statistical Analysis : Apply ANOVA to identify outliers or systemic errors (e.g., pH variations in hydrolysis steps).
- Robustness Testing : Vary critical parameters (e.g., stirring rate, reagent purity) within predefined ranges using Plackett-Burman designs to isolate instability sources .
Advanced: What strategies ensure data integrity in collaborative or high-throughput studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
